(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid
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Overview
Description
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its intricate structure, which includes multiple carboxylic acid groups and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid typically involves multi-step organic reactions. One common approach is the condensation of (1S)-1,2-dicarboxyethylamine with a suitable butanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating advanced purification methods such as crystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of additional carboxylic acid groups.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, leading to changes in the biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]pentanedioic acid
- (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]hexanedioic acid
Uniqueness
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and enzymes sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
193207-34-0 |
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Molecular Formula |
C11H18N2O8 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid |
InChI |
InChI=1S/C11H18N2O8/c14-8(15)4-6(10(18)19)12-2-1-3-13-7(11(20)21)5-9(16)17/h6-7,12-13H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 |
InChI Key |
QPCADAIREDAJBD-BQBZGAKWSA-N |
Isomeric SMILES |
C(CN[C@@H](CC(=O)O)C(=O)O)CN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)CNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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